molecular formula C21H23Cl2NO5S B2690938 Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester CAS No. 301313-77-9

Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester

Cat. No.: B2690938
CAS No.: 301313-77-9
M. Wt: 472.38
InChI Key: HFKQSTJNHWOACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester is a useful research compound. Its molecular formula is C21H23Cl2NO5S and its molecular weight is 472.38. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Routes and Applications

A study describes a new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method involves conjugate additions and intramolecular acylation, showcasing the versatility of sulfone and sulfonyl compounds in synthesizing complex heterocyclic structures, potentially including the synthesis of compounds similar to Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester (Back & Nakajima, 2000).

Catalysis and Polymer Science

Research into poly(azo-ester-imide)s synthesis highlights the use of N,N′-Pyromelliticdiimido-di-l-amino acids and diazo coupling for polymer creation. This demonstrates the role of sulfonyl-based esters in developing polymers with specific optical activities and thermal stabilities, which could be relevant for materials science applications, including coatings and optoelectronic devices (Hajipour et al., 2009).

Antimicrobial Activity

A study on the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones revealed antimicrobial activity. The use of polyphosphate ester (PPE) in the synthesis of these compounds showed promising results in reducing reaction times and increasing yields. This research underscores the potential of sulfonamide and sulfonyl ester derivatives in medicinal chemistry and antimicrobial drug development (Zareef, Iqbal, & Arfan, 2008).

Organic Solar Cells

The application of amine-based, alcohol-soluble fullerene derivatives in polymer solar cells was explored, showing that compounds similar in complexity to the butyric acid ester can serve as effective acceptor materials and cathode interfacial layers. This research indicates the potential of sulfonyl and ester-functionalized materials in enhancing the efficiency of organic photovoltaic devices (Lv et al., 2014).

Catalytic Synthesis Enhancements

Another study focused on the catalytic synthesis of esters using p-toluene sulfonic acid demonstrates the efficacy of sulfonic acids in esterification processes. Optimized conditions for the synthesis of isoamyl butyrate present insights into the utility of sulfonic acid catalysts in producing esters, potentially including compounds like this compound, with high efficiency and yields (Yuan, 2003).

Properties

IUPAC Name

[4-[butanoyl-(4-methylphenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO5S/c1-4-6-19(25)24(30(27,28)16-10-8-14(3)9-11-16)15-12-17(22)21(18(23)13-15)29-20(26)7-5-2/h8-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKQSTJNHWOACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C(=C1)Cl)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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